![molecular formula C12H12N2O B6427376 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine CAS No. 2640951-44-4](/img/structure/B6427376.png)
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
This compound belongs to the class of organic compounds known as anisoles . It is a clear colorless to slightly yellow liquid . It can be used as an intermediate to synthesize other compounds .
Synthesis Analysis
The synthesis of 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine involves a reaction of 5-bromo-2-methoxypyridine and bis(pinacolato)diboron to produce 2-methoxypyridine-5-boronic acid pinacol ester. This ester then reacts with 2-halogenated pyridine to produce this compound .Molecular Structure Analysis
The molecular weight of this compound is 186.21 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Most of the reactions of this compound are centered on the methyl group. For example, it is a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .Physical And Chemical Properties Analysis
This compound is a clear colorless to slightly yellow liquid . It has a molecular weight of 186.21 .科学的研究の応用
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine has been studied for its potential use in the synthesis of new compounds, as a starting material for organic synthesis, and for its biochemical and physiological effects. It has been used in the synthesis of a variety of compounds, including those with anti-inflammatory and anti-cancer properties, as well as compounds that interact with serotonin receptors. It has also been used as a starting material for the synthesis of other heterocyclic aromatic compounds, such as 2-methyl-5-thiazole, and in the synthesis of peptides. In addition, this compound has been studied for its potential applications in drug delivery systems.
作用機序
Target of Action
Related compounds have been used in the synthesis of various pharmaceuticals . For instance, 2-methoxypyridine derivatives have been used as intermediates in the synthesis of erythromycin macrolide antibiotics .
Mode of Action
It’s worth noting that related compounds have shown inhibitory action at nanomolar levels when used as ligands of platinum complexes .
Biochemical Pathways
Related compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Related compounds have shown potential in the production of antibacterial and antiprotozoal agents .
Action Environment
It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
実験室実験の利点と制限
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine has several advantages for use in lab experiments, including its relatively low cost and its ability to be synthesized in a two-step process. Additionally, its anti-inflammatory and anti-cancer properties make it a useful tool for studying these processes. However, this compound also has several limitations, including its low solubility in water, which makes it difficult to use in certain experiments. Additionally, its potential interactions with serotonin receptors make it difficult to study its effects on the brain.
将来の方向性
There are a number of potential future directions for the study of 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine. These include further research into its mechanism of action, its potential applications in drug delivery systems, and its use as a starting material for the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects, as well as its potential interactions with serotonin receptors, could provide valuable insight into its potential applications. Finally, further research into its solubility and bioavailability could improve its potential for use in lab experiments.
合成法
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine can be synthesized in a two-step process, beginning with the reaction of 2-methylpyridine and dimethylformamide (DMF). This reaction produces 2-methyl-5-pyridone, which is then reacted with methoxyacetaldehyde in the presence of a base, such as sodium hydroxide. The resulting product is this compound. This synthesis method has been shown to be effective in producing high yields of this compound.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-methyl-5-(pyridin-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-5-6-12(8-14-10)15-9-11-4-2-3-7-13-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZONPNISLZBTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
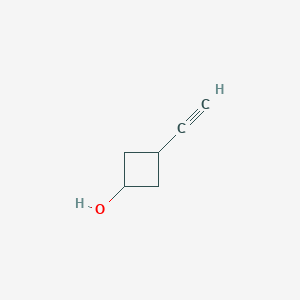
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)
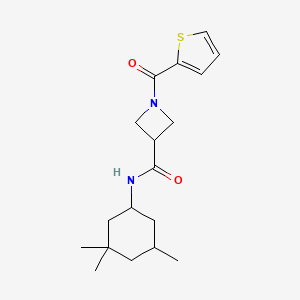
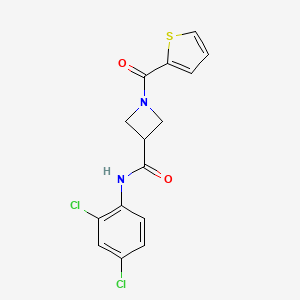

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)
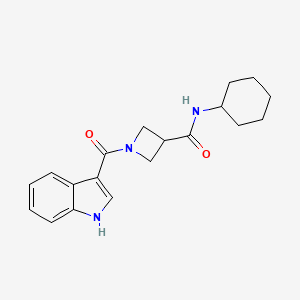
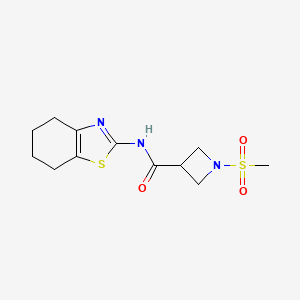
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427368.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427369.png)
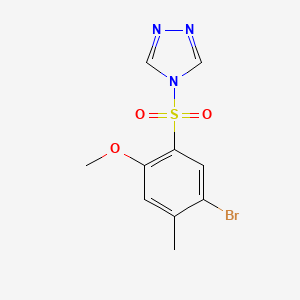
![2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B6427381.png)